N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide

Description

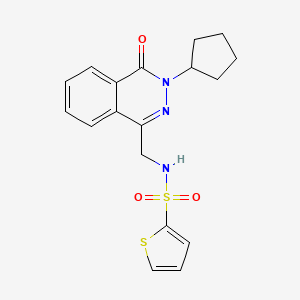

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a synthetic small molecule featuring a phthalazinone core fused with a cyclopentyl substituent at the 3-position and a thiophene-2-sulfonamide group linked via a methylene bridge. The phthalazinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research .

Properties

IUPAC Name |

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c22-18-15-9-4-3-8-14(15)16(20-21(18)13-6-1-2-7-13)12-19-26(23,24)17-10-5-11-25-17/h3-5,8-11,13,19H,1-2,6-7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUPXVJGYXCEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide is a novel compound with significant potential in medicinal chemistry, particularly in the realms of anticancer and antimicrobial research. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a phthalazine core linked to a thiophene sulfonamide moiety, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 353.4 g/mol. Its unique arrangement of functional groups suggests interactions with biological targets such as enzymes and receptors, which are crucial for therapeutic efficacy.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells through mechanisms involving caspase activation.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent anticancer activities. For instance, studies on related thiophene derivatives have shown:

- Submicromolar Growth Inhibition : Certain analogs demonstrated GI50 values below 1 μM against various cancer cell lines, indicating strong antiproliferative effects .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound 17 | A549 (Lung Cancer) | 0.69 |

| Compound 17 | T47D (Breast Cancer) | 0.362 |

| Nocodazole | A549 | 0.888 |

These findings suggest that this compound may similarly exhibit significant anticancer properties.

Antimicrobial Activity

Thiophene derivatives have also been noted for their antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. The sulfonamide group enhances this activity by potentially interfering with bacterial folate synthesis pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

- Study on Antiproliferative Effects : A study reported that a related compound induced G2/M cell cycle arrest in A549 cells while promoting apoptosis through caspase activation .

- Mechanistic Insights : Further investigations revealed that these compounds could inhibit tubulin polymerization, a mechanism shared with established chemotherapeutics like nocodazole .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs from the provided evidence, focusing on molecular features, substituent effects, and inferred pharmacological implications.

Table 1: Structural and Physicochemical Comparison

Key Structural and Functional Differences

Core Modifications: The target compound’s cyclopentyl group contrasts with the piperazine-linked cyclohexane/fluorocyclohexane in A22/A23. Unlike A22/A23, the target lacks a fluorobenzyl group, which in other analogs enhances binding to hydrophobic kinase pockets (e.g., PARP or EGFR inhibitors) .

Functional Group Variations: The thiophene-2-sulfonamide group in the target compound replaces the hydrazide (B2-B5) or triazole-thioether (Compounds 11-13, ) moieties. Compounds 11-13 () incorporate triazole rings, which enhance metabolic stability but may reduce solubility compared to sulfonamides .

Synthetic Pathways :

- The target compound’s synthesis likely involves Pd-mediated cross-coupling (analogous to ’s methodology for cyclopentane-indole sulfonamides) , whereas A22/A23 and B-series compounds rely on reductive amination or hydrazide conjugation .

Inferred Pharmacological Implications

- Lipophilicity : The cyclopentyl group and thiophene sulfonamide may balance solubility and membrane permeability better than A22/A23’s highly lipophilic cyclohexane-piperazine motifs .

- Target Selectivity : The absence of fluorobenzyl groups (A22/A23) or triazole linkers (Compounds 11-13) suggests divergent target profiles. Thiophene sulfonamides are associated with kinase inhibition (e.g., JAK2/STAT pathways), whereas hydrazides (B-series) are explored for antimicrobial activity .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)thiophene-2-sulfonamide, and what key reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the phthalazinone core followed by sulfonamide coupling. Critical steps include palladium-catalyzed cross-coupling for cyclopentyl group introduction and controlled temperature conditions to avoid side reactions. For example, anhydrous solvents (e.g., DMF or THF) under inert atmospheres are essential for high yields, as seen in analogous sulfonamide syntheses. Reaction monitoring via TLC and intermediate purification using column chromatography ensures purity .

Advanced: How can researchers address conflicting data regarding the compound’s inhibitory activity in enzyme assays versus cell-based models?

Discrepancies may arise from differences in assay conditions (e.g., pH, cofactors) or cellular uptake limitations. To resolve these:

- Perform orthogonal assays (e.g., SPR for binding kinetics vs. cell-based luciferase assays).

- Quantify intracellular compound concentrations using LC-MS to assess permeability.

- Validate compound stability under assay conditions via HPLC or NMR to rule out degradation .

Basic: What spectroscopic and chromatographic techniques are recommended for structural elucidation and purity assessment?

- Structural confirmation : High-resolution mass spectrometry (HRMS) for molecular weight, 1H/13C NMR for stereochemistry, and IR for functional group identification.

- Purity assessment : HPLC-UV (≥95% purity threshold) with C18 columns and gradient elution. For example, thiophene sulfonamides are typically analyzed using acetonitrile/water mobile phases .

Advanced: What strategies are effective in optimizing the compound’s solubility and bioavailability for in vivo studies?

- Chemical modifications : Introduce hydrophilic groups (e.g., piperidinyl sulfonyl) or prodrug moieties.

- Formulation : Use cyclodextrin complexes or lipid-based nanoemulsions.

- Computational guidance : Predict solubility via LogP calculations (e.g., ChemAxon) and validate with shake-flask assays. Analogous compounds improved bioavailability by balancing logD (1–3) and polar surface area (<140 Ų) .

Basic: How do the cyclopentyl and phthalazinone moieties influence the compound’s reactivity and biological activity?

- The cyclopentyl group enhances lipophilicity, promoting membrane permeability and hydrophobic target interactions.

- The phthalazinone core acts as a hydrogen-bond acceptor, mimicking adenosine triphosphate (ATP) in kinase inhibition. Molecular docking studies of related compounds show these moieties anchor the molecule in enzyme active sites .

Advanced: When unexpected byproducts arise during synthesis, what analytical approaches identify and mitigate impurities?

- Isolation : Use preparative HPLC to separate byproducts.

- Characterization : LC-MS/MS and 2D NMR (e.g., HSQC, COSY) for structural identification.

- Mitigation : Optimize reaction stoichiometry (e.g., 1.2 eq. sulfonyl chloride) or switch protecting groups (e.g., tert-butyl instead of benzyl) .

Basic: What in vitro models are used to evaluate the compound’s biological activity?

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™).

- Cell-based models : Cancer cell line viability assays (e.g., MTT in HeLa or MCF-7 cells).

- Target engagement : Thermal shift assays (TSA) to measure protein-ligand binding .

Advanced: How can structure-activity relationship (SAR) studies enhance selectivity for a specific target?

- Substituent variation : Modify the cyclopentyl group (e.g., cyclohexyl, isopropyl) and thiophene sulfonamide position.

- Computational modeling : Molecular dynamics simulations to predict off-target interactions.

- Selectivity profiling : Screen against kinase panels (e.g., DiscoverX KINOMEscan®) to identify structural drivers, as demonstrated for oxadiazole sulfonamides .

Basic: What are the recommended storage conditions to ensure compound stability?

- Store at -20°C in amber vials under argon or nitrogen.

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Analogous sulfonamides retained >90% purity under these conditions .

Advanced: What challenges arise in crystallizing this compound for X-ray studies, and how are they resolved?

- Challenges : Low solubility and polymorphism.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.